molecular formula C11H8N2O2 B1302954 3-Nitro-4-phenylpyridine CAS No. 220952-00-1

3-Nitro-4-phenylpyridine

Cat. No. B1302954
M. Wt: 200.19 g/mol
InChI Key: GBBDSKNQVRTSDL-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylpyridine is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is used as a precursor to agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of nitropyridines, such as 3-Nitro-4-phenylpyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which yields the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-phenylpyridine is determined by X-ray diffraction analysis . The coordination polyhedron of the silicon atom is a pseudo-octahedron, in the equatorial plane of which there are four fluorine atoms, and the axial positions are occupied by two nitrogen atoms of the ligand .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-phenylpyridine can be determined by using Hartree-Fock (HF) theory and Becke three-parameter functional (B3LYP) hybrid approaches within the density functional theory framework with the 6-31++G (d,p) basis set .

Scientific Research Applications

    Synthesis and Reactions of Nitropyridines

    • Application : Nitropyridines, including 3-Nitropyridine, are used in the synthesis of a wide range of compounds. They are particularly useful in the construction of the pyridine ring and for its substitution .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO – in water to obtain 3-nitropyridine .
    • Results : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

    Pyridinium Salts

    • Application : Pyridinium salts, which can be derived from nitropyridines, are found in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
    • Method : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
    • Results : The pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

    Halogenation of Pyridines

    • Application : Pyridine halogenation reactions are crucial for obtaining the vast array of derivatives required for drug and agrochemical development .
    • Method : The specific method of halogenation is not mentioned in the snippet .
    • Results : The results or outcomes of the halogenation process are not provided in the snippet .

    Synthesis of Imidazopyridines

    • Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
    • Method : The specific method of synthesis is not mentioned in the snippet .
    • Results : The results or outcomes of the synthesis process are not provided in the snippet .

    Substitution Reactions

    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Method : The specific method of substitution is not mentioned in the snippet .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

    Reductive Hydroxymethylation

    • Application : The starting materials were prepared in one step from 2,4-bistri uoromethylbenzyl iodide and the corresponding pyri-dine .
    • Method : While the model 4-phenylpyridine 1c gave the product 2c in 69% yield, scaling this reaction to 3 mmol, led to the formation of 2c in an increased yield of 73% .
    • Results : The results or outcomes of the reductive hydroxymethylation process are not provided in the snippet .

    Antimicrobial and Antiviral Activities

    • Application : Pyridine compounds, including 3-Nitropyridine, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The specific method of application is not mentioned in the snippet .
    • Results : The results or outcomes of the application process are not provided in the snippet .

    Synthesis of 2-Substituted-5-Nitropyridines

    • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
    • Method : The specific method of synthesis is not mentioned in the snippet .
    • Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

    Reductive Hydroxymethylation

    • Application : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
    • Method : This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
    • Results : A noteworthy feature of this work is that paraformaldehyde acts as both a hydride donor and an electrophile in the reaction, enabling the use of cheap and readily available feedstock chemicals .

Safety And Hazards

3-Nitro-4-phenylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The future directions of research on 3-Nitro-4-phenylpyridine could involve the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . Another potential direction could be the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

properties

IUPAC Name

3-nitro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBDSKNQVRTSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376591
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-phenylpyridine

CAS RN

220952-00-1
Record name 3-nitro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Alyar, M Bahat - Asian Journal of Chemistry, 2012 - websitem.karatekin.edu.tr
… , 3-amino-4-phenylpyridine and 3-nitro-4phenylpyridine is reached at 15º. The dihedral … , 2-nitro-4-phenylpyridine and 3nitro-4-phenylpyridine. 2-nitro-4-phenylpyridine molecule has …
Number of citations: 7 websitem.karatekin.edu.tr
JM Bakke - Pure and applied chemistry, 2003 - degruyter.com
… As 3-nitro-4-phenylpyridine was available in good yield from nitration of 4-phenylpyridine, … However, with 3-nitro-4-phenylpyridine, the reaction with triethyl phosphite gave only tars [15]. …
Number of citations: 34 www.degruyter.com
N Iqbal, CA McEwen, EE Knaus - Drug development research, 2000 - Wiley Online Library
A group of isopropyl 1,4‐dihydro‐2,6‐dimethyl‐3‐nitro‐4‐phenylpyridine‐5‐carboxylates (13–15) possessing ortho‐, meta‐, and para‐CH 2 S(O)nMe and –S(O)nMe (n = 0–2) phenyl …
Number of citations: 9 onlinelibrary.wiley.com
H Alyar, M Bahat - nsc10.cankaya.edu.tr
In this study, the torsional dependence of the electronic energy and nonlinear optical properties of some derivatives of 4-phenylpyridine molecule has been investigated by quantum …
Number of citations: 0 nsc10.cankaya.edu.tr
JM Bakke - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… From a mechanisitc point of view, the result from the nitration of 4-phenylpyridine was important, a 31% yield of 3-nitro-4phenylpyridine was obtained, in contrast to the nitration with …
Number of citations: 24 onlinelibrary.wiley.com
T Kametani, K Ogasawara, T Yamanaka - Journal of the Chemical …, 1968 - pubs.rsc.org
… Reduction of 6-chloro-2-methyl- (IV) and 2-chloro-6-methyl-3-nitro-4-phenylpyridine (V) with triethyl phosphite gave 3-chloro-1 -methyl- (VI) and 1 -chloro-3-methyl-~-carboline (VII) …
Number of citations: 2 pubs.rsc.org
P Guo, JM Joo, S Rakshit, D Sames - Journal of the American …, 2011 - ACS Publications
… As a control, we show that 3-nitro-4-phenylpyridine only provides a small amount of the C-2 arylated product (10), which confirms the low reactivity of the C-2 position under the …
Number of citations: 154 pubs.acs.org
J Otsuki, K Narutaki - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… 3-nitro-4-phenylpyridine,27 which was prepared by nitration of 4-phenylpyridine by the reaction with N2O5 followed by an aqueous solution of SO2 or NaHSO3.3Nitro-4-phenylpyridine …
Number of citations: 46 www.journal.csj.jp
JM Bakke, I Hegbom - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
… which suggested that the nitration by DNP-SO, was not a normal electrophilic aromatic substitution by NO, +: the reaction with 4-phenylpyridine gave 3-nitro-4-phenylpyridine and no …
Number of citations: 7 pubs.rsc.org
EJ Andreassen, JM Bakke, I Sletvold… - Organic & biomolecular …, 2004 - pubs.rsc.org
3-Nitropyridine and 4-substituted-3-nitropyridines were reacted with chloroform, methyl chloroacetate and ethyl 2-chloropropionate under vicarious nucleophilic substitution (VNS) …
Number of citations: 16 pubs.rsc.org

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